Solavetivone

Descripción

This compound has been reported in Boeremia exigua, Boeremia foveata, and other organisms with data available.

from Solanum indicum (Solanaceae); structure in first source

Structure

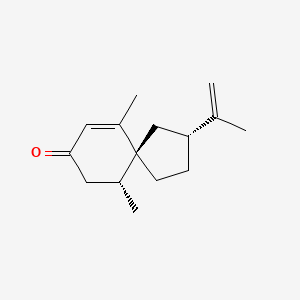

2D Structure

3D Structure

Propiedades

Número CAS |

54878-25-0 |

|---|---|

Fórmula molecular |

C15H22O |

Peso molecular |

218.33 g/mol |

Nombre IUPAC |

(3R,5S,6R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-en-8-one |

InChI |

InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12-13H,1,5-6,8-9H2,2-4H3/t12-,13-,15-/m1/s1 |

Clave InChI |

FGCUSSRGQNHZRW-UMVBOHGHSA-N |

SMILES isomérico |

C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)C(=C)C)C |

SMILES canónico |

CC1CC(=O)C=C(C12CCC(C2)C(=C)C)C |

Sinónimos |

(2R,5S,10R)-2-isopropenyl-6,10-dimethylspiro(4,5)-dec-6-en-8-one solavetivone |

Origen del producto |

United States |

Foundational & Exploratory

Chemical Structure and Properties of Solavetivone

An In-Depth Technical Guide to the Chemical Structure and Biological Profile of Solavetivone

This guide provides a comprehensive overview of the chemical and biological properties of this compound, a sesquiterpenoid phytoalexin. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical structure, biosynthetic pathway, biological activities, and relevant experimental protocols.

This compound is a bicyclic sesquiterpenoid with a characteristic spiro[4.5]decane core structure. It is produced by various plants of the Solanaceae family, such as potato (Solanum tuberosum) and tobacco (Nicotiana tabacum), as a defense mechanism against pathogens.[1]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.[2][3][4][5] These identifiers are crucial for unambiguous identification and database searches.

| Identifier | Value | Source(s) |

| CAS Number | 54878-25-0 | [2][3][4][5] |

| Molecular Formula | C₁₅H₂₂O | [2][3][4][5] |

| Molecular Weight | 218.34 g/mol | [2][3][4][5] |

| IUPAC Name | (2R,5S,10R)-6,10-dimethyl-2-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-one | [2] |

| InChI | InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12-13H,1,5-6,8-9H2,2-4H3/t12-,13-,15-/m1/s1 | [2][4] |

| InChIKey | FGCUSSRGQNHZRW-UMVBOHGHSA-N | [2][4] |

| Canonical SMILES | C[C@H]1CC(=O)C=C([C@]12CC--INVALID-LINK--C(=C)C)C | [4][6] |

2D Chemical Structure

Biosynthesis of this compound

This compound is synthesized from farnesyl diphosphate (FPP), a common precursor for sesquiterpenoids.[7] The biosynthesis involves a two-step enzymatic conversion.

Biological Activities of this compound

| Biological Activity | Description |

| Antimicrobial | This compound has demonstrated activity against various plant pathogens, including fungi and bacteria. It is a key component of the phytoalexin response in Solanaceous plants. |

| Anti-inflammatory | The compound has been noted for its anti-inflammatory properties, though the specific mechanisms and quantitative efficacy are still under investigation. A plausible mechanism is the modulation of the NF-κB signaling pathway. |

| Antioxidant | This compound is reported to possess antioxidant properties, contributing to its role in mitigating oxidative stress during pathogen attack. |

Putative Anti-inflammatory Signaling Pathway

While the precise anti-inflammatory mechanism of this compound is not yet fully elucidated, a likely target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and many natural products exert their anti-inflammatory effects through its modulation. A proposed mechanism is depicted below.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation of this compound from Potato Tubers

The following protocol describes a general procedure for the extraction and isolation of this compound from potato tubers.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of (±)-solavetivone; X-ray crystal structure of 2-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Total synthesis of (–)-solavetivone using enantioselective copper-catalysed conjugate addition of Me3Al to a cyclohexa-2,5-dienone intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Total synthesis of (±)-15-northis compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Discovery and Isolation of Solavetivone from Potato: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solavetivone, a sesquiterpenoid phytoalexin, represents a key component of the potato plant's induced defense mechanism against microbial pathogens. Its discovery was a pivotal step in understanding the complex biochemical arsenal plants deploy in response to stress. As a precursor to other significant phytoalexins, such as rishitin and lubimin, this compound holds considerable interest for research into plant pathology, disease resistance, and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and quantification of this compound from potato tubers.

Introduction: Discovery and Significance

The concept of phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen attack—was first proposed in the 1940s.[1] However, it was several decades later that the specific chemical players in the potato's defense response were elucidated. This compound (C15H22O), a spirovetivane-type sesquiterpenoid, was identified as a stress metabolite in potatoes (Solanum tuberosum L.) infected with pathogens like Phytophthora infestans, the causative agent of late blight.[2][3][4] It is also produced in response to other elicitors, such as arachidonic acid.[5]

Functionally, this compound is not only a phytoalexin with its own antimicrobial properties but also a crucial intermediate in the biosynthesis of other major potato phytoalexins, including rishitin and lubimin.[6][7][8] This central role in the phytoalexin cascade makes its study essential for a comprehensive understanding of plant disease resistance.

Biosynthesis and its Induction

The biosynthesis of this compound in potato is a complex process initiated by the recognition of elicitors, which can be either pathogen-associated molecular patterns (PAMPs) from invading microbes or endogenous signals from damaged plant cells.

The Biosynthetic Pathway

The synthesis of this compound begins with the ubiquitous precursor for isoprenoids, farnesyl diphosphate (FPP), which is derived from the mevalonate pathway.[7] Two key enzymes are required for the conversion of FPP to this compound:

-

Premnaspirodiene Synthase (HPS) : This enzyme catalyzes the cyclization of FPP to form the sesquiterpene hydrocarbon premnaspirodiene.

-

Premnaspirodiene Oxygenase (HPO) : A cytochrome P450 monooxygenase that subsequently hydroxylates premnaspirodiene to yield this compound.[7]

Caption: Biosynthetic pathway of this compound and subsequent phytoalexins in potato.

Signaling Pathway for Induction

The induction of this compound biosynthesis is triggered by the plant's immune system upon detection of elicitors. While the complete signaling cascade is still under investigation, key components have been identified.

-

Elicitor Recognition : Pathogen elicitors, such as elicitins from Phytophthora infestans, are recognized by pattern recognition receptors (PRRs) on the plant cell surface.[9]

-

Signal Transduction : This recognition event initiates a downstream signaling cascade, often involving a Mitogen-Activated Protein Kinase (MAPK) cascade.[3]

-

Hormonal Regulation : The signal is further transduced through the synergistic action of both the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[6] This dual requirement is a notable feature of the potato's defense response.

-

Gene Activation : The signaling cascade culminates in the activation of transcription factors that upregulate the expression of genes encoding biosynthetic enzymes like HPS and HPO, leading to the production of this compound.

Caption: Simplified signaling pathway for elicitor-induced this compound biosynthesis.

Experimental Protocols

The following sections provide detailed methodologies for the induction, extraction, purification, and analysis of this compound from potato tubers.

Induction of this compound Production

To obtain measurable quantities of this compound, its production must be induced using elicitors.

Materials:

-

Healthy, disease-free potato tubers (e.g., cv. Bintje, Katahdin)

-

Elicitor solution (e.g., arachidonic acid at 10⁻⁶ M to 10⁻⁹ M, or a preparation of hyphal wall components (HWC) from Phytophthora infestans)[4][5]

-

Sterile distilled water

-

Ethanol (70%)

-

Sterile petri dishes

-

Sterile cork borer and scalpel

Procedure:

-

Surface sterilize potato tubers by washing with tap water, followed by immersion in 70% ethanol for 1-2 minutes, and then rinsing with sterile distilled water.

-

Aseptically cut the tubers into discs of approximately 1 cm thickness.

-

Place the tuber discs in sterile petri dishes.

-

Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each disc. For control samples, apply sterile distilled water.

-

Incubate the petri dishes in the dark at room temperature (approximately 20-25°C) for 48-96 hours to allow for the accumulation of phytoalexins.

Extraction of this compound

Materials:

-

Elicitor-treated potato tuber discs

-

Liquid nitrogen

-

Mortar and pestle

-

Ethyl acetate

-

Cyclohexane

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Freeze the incubated tuber discs in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

For every 1 gram of powdered tissue, add 5-10 mL of a 1:1 (v/v) mixture of cyclohexane and ethyl acetate. This solvent mixture is recommended for this compound due to its relatively lower polarity compared to other phytoalexins.[7]

-

Agitate the mixture for several hours (e.g., overnight) at room temperature on a shaker.

-

Centrifuge the mixture to pellet the solid plant material.

-

Carefully decant the supernatant containing the extracted compounds.

-

Concentrate the supernatant to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the dried extract in a small, known volume of ethyl acetate or methanol for further analysis and purification.

Caption: Workflow for the extraction of this compound from potato tubers.

Purification of this compound

The crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.

Materials:

-

Crude this compound extract

-

Glass chromatography column

-

Stationary phase: Silica gel (60-120 mesh)

-

Mobile phase: A gradient of hexane and ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Load the concentrated crude extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

Materials:

-

TLC plates (silica gel 60 F254)

-

Collected fractions from column chromatography

-

Mobile phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)

-

Visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating)

Procedure:

-

Spot the collected fractions onto a TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After development, dry the plate and visualize the spots using the visualization reagent. This compound will appear as a distinct spot.

-

Pool the fractions containing pure this compound based on the TLC analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the quantification of this compound.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpenoid analysis (e.g., DB-5ms).

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program:

-

Initial temperature: e.g., 100°C

-

Ramp: e.g., 10°C/min to 250°C

-

Final hold: e.g., 5 minutes

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Scan range: m/z 40-400

-

Procedure:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Inject the purified samples and standards into the GC-MS system.

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (characteristic fragments).

-

Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Data Presentation

The yield of this compound can vary significantly depending on the potato cultivar, the elicitor used, and the incubation conditions. The following tables provide a template for presenting quantitative data from isolation experiments.

Table 1: this compound Yield from Potato Tubers with Different Elicitors

| Elicitor | Concentration | Incubation Time (hours) | Potato Cultivar | This compound Yield (µg/g fresh weight) |

| Arachidonic Acid | 10⁻⁶ M | 72 | Katahdin | [Insert experimental value] |

| P. infestans HWC | 1 mg/mL | 96 | Bintje | [Insert experimental value] |

| Control (Water) | N/A | 96 | Bintje | [Insert experimental value] |

Table 2: Purification of this compound from Crude Potato Extract

| Purification Step | Starting Material | Final Product | Purity (%) | Recovery (%) |

| Column Chromatography | Crude Extract | Pooled Fractions | [Insert experimental value] | [Insert experimental value] |

| Preparative TLC | Pooled Fractions | Isolated this compound | [Insert experimental value] | [Insert experimental value] |

Conclusion

The discovery and subsequent research into this compound have significantly advanced our understanding of plant-pathogen interactions at the molecular level. The protocols detailed in this guide provide a robust framework for the induction, isolation, and quantification of this important phytoalexin. Further research into the signaling pathways and regulatory networks governing this compound biosynthesis will not only deepen our fundamental knowledge of plant immunity but may also pave the way for the development of novel strategies for crop protection and the discovery of new therapeutic agents.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytoalexin Elicitor Activity of Carbohydrates from Phytophthora megasperma f.sp. glycinea and Other Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Effect of arachidonic acid on potato tubers during storage] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elicitin recognition confers enhanced resistance to Phytophthora infestans in potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. ijsdr.org [ijsdr.org]

- 9. Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Solavetivone as a Phytoalexin in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solavetivone is a pivotal sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), as a key component of their induced defense arsenal.[1][2] As a low molecular weight antimicrobial compound, it is synthesized and accumulated in response to pathogen attack or environmental stress.[2] This technical guide provides an in-depth examination of this compound, covering its biosynthesis, mechanism of action, and the signaling pathways that regulate its production. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are provided, alongside quantitative data on the antimicrobial efficacy of related phytoalexins to contextualize its defensive capabilities. This document serves as a comprehensive resource for researchers investigating plant-pathogen interactions and professionals exploring natural compounds for novel antimicrobial applications.

Introduction to this compound

This compound, also known as Katahdinone, is a spirovetivane-type sesquiterpenoid that plays a crucial role in the chemical defense systems of solanaceous plants.[2] Phytoalexins are not present in healthy plants; their synthesis is rapidly triggered upon recognition of biotic or abiotic stress signals, a hallmark of induced plant immunity.[3] The production of this compound is localized to the site of infection or stress, where it accumulates to concentrations sufficient to inhibit the growth of invading pathogens.[3] Furthermore, this compound is a key intermediate in the biosynthesis of other important solanaceous phytoalexins, such as rishitin and lubimin, positioning it as a central molecule in this defensive metabolic pathway.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the mevalonate (MVA) pathway in the plant cell's cytoplasm. The pathway begins with the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps are:

-

Farnesyl Diphosphate (FPP) Synthesis: Three C5 units are condensed to form the C15 compound Farnesyl Diphosphate (FPP), the common precursor for all sesquiterpenoids.

-

Cyclization: FPP is cyclized by a specific terpene synthase, premnaspirodiene synthase (HPS), to form the bicyclic intermediate, 5-epi-aristolochene.

-

Oxidation: A cytochrome P450 monooxygenase, premnaspirodiene oxygenase (HPO), then catalyzes the hydroxylation and subsequent rearrangement of 5-epi-aristolochene to yield this compound.[4]

This compound can then be further metabolized to produce other downstream phytoalexins, including lubimin and rishitin, which also contribute to the plant's defense response.[4]

Signaling and Induction of this compound Production

The production of this compound is tightly regulated and initiated by a complex signaling network triggered by pathogen recognition. This process is a core component of Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI).

-

Pathogen Recognition: Plant cell surface Pattern Recognition Receptors (PRRs) recognize conserved Pathogen-Associated Molecular Patterns (PAMPs), such as chitin from fungal cell walls or flagellin from bacteria. This recognition initiates PTI.

-

Signal Transduction: PAMP recognition triggers a downstream signaling cascade involving an influx of Ca²⁺ ions and the production of Reactive Oxygen Species (ROS). This activates Mitogen-Activated Protein Kinase (MAPK) cascades.

-

Hormonal Amplification: The initial signals are amplified through the action of defense-related phytohormones, primarily Jasmonic Acid (JA) and Salicylic Acid (SA). For sesquiterpenoid phytoalexins like this compound, the JA pathway is often predominant.

-

Transcriptional Activation: The signaling cascade culminates in the activation of transcription factors (e.g., WRKY family) which bind to the promoters of phytoalexin biosynthetic genes, including HPS and HPO, upregulating their expression and leading to the synthesis of this compound.

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effect primarily by disrupting the integrity and function of pathogen cell membranes. As a lipophilic compound, it is thought to intercalate into the lipid bilayer of fungal and bacterial membranes. This leads to:

-

Loss of Motility: In motile spores, such as the zoospores of Phytophthora species, this compound causes a rapid loss of motility.

-

Membrane Permeabilization: Disruption of the membrane structure leads to increased permeability, resulting in the leakage of essential ions and metabolites from the pathogen's cytoplasm.

-

Cellular Disorganization: This loss of homeostasis causes cytoplasmic granulation, cell swelling, and ultimately, the bursting and death of the pathogen cell.

Quantitative Antimicrobial Activity Data

While this compound is established as an active phytoalexin, specific Minimum Inhibitory Concentration (MIC) or EC₅₀ values are not widely reported in publicly accessible literature. However, to provide a functional context for its activity, the table below summarizes the reported antifungal activities of its closely related downstream product, rishitin , and another solanaceous phytoalexin, capsidiol , against common plant pathogens. These values indicate the general potency expected from this class of sesquiterpenoid phytoalexins.

| Compound | Pathogen | Bioassay Type | Effective Concentration | Reference |

| Rishitin | Phytophthora infestans | Mycelial Growth | Reduced efficiency of detoxified form noted | [4] |

| Rishitin | Gibberella pulicaris (causes potato dry rot) | Mycelial Growth | Pathogen can detoxify rishitin | [4] |

| Capsidiol | Phytophthora infestans | Zoospore Lysis | LD₅₀ ≈ 30 µg/mL | N/A |

| Capsidiol | Botrytis cinerea | Spore Germination | ED₅₀ = 25 µg/mL | N/A |

Note: Data for this table is illustrative of the activity of related compounds. Specific quantitative data for this compound is limited.

Experimental Protocols

The following sections provide detailed methodologies for the induction, extraction, quantification, and bio-assessment of this compound.

Elicitation and Extraction from Potato Tubers

This protocol describes the induction of this compound in potato tuber tissue using a pathogen-derived elicitor, followed by solvent extraction.

Materials:

-

Healthy, mature potato tubers (Solanum tuberosum)

-

Elicitor solution (e.g., Hyphal Wall Components (HWC) from Phytophthora infestans or a commercial elicitor like INF1)

-

Sterile deionized water

-

Ethanol (70%)

-

Sterile scalpel and petri dishes

-

Ethyl acetate

-

Cyclohexane:ethyl acetate (1:1, v/v)[6]

-

Shaker or rotator

-

Vacuum evaporator

Methodology:

-

Surface Sterilization: Wash potato tubers thoroughly with tap water. Surface sterilize by immersing in 70% ethanol for 1-2 minutes, followed by three rinses with sterile deionized water.

-

Tuber Disc Preparation: Under sterile conditions, cut the tubers into discs approximately 5 mm thick. Place the discs in sterile petri dishes containing moistened filter paper.

-

Elicitation: Apply 50-100 µL of the elicitor solution to the surface of each tuber disc. For control samples, apply sterile water. Incubate the discs in the dark at room temperature (20-22°C) for 72-96 hours.

-

Extraction: Place the elicited tuber discs into a glass flask. Add 5 mL of extraction solvent per disc. Due to this compound's polarity, a 1:1 mixture of cyclohexane:ethyl acetate is recommended for optimal recovery.[6]

-

Incubation: Seal the flask and place it on a shaker at room temperature for overnight extraction.[6]

-

Concentration: Decant the solvent extract. Dry the extract completely using a vacuum evaporator.

-

Reconstitution: Resuspend the dried extract in a known volume (e.g., 1 mL) of ethyl acetate or methanol for subsequent analysis.[6]

Quantification by GC-MS

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for terpenoid analysis (e.g., DB-5ms)

-

Helium carrier gas

-

Autosampler

Methodology:

-

Sample Preparation: Use the reconstituted extract from Protocol 6.1. If necessary, dilute the sample with ethyl acetate to fall within the linear range of the instrument.

-

Injection: Inject 1 µL of the sample into the GC inlet, typically set to 250°C in splitless mode.

-

GC Separation: Use a suitable temperature program. Example program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min.

-

Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

-

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

-

Identification and Quantification: Identify the this compound peak based on its characteristic retention time and mass spectrum (key ions: m/z 218, 203, 175). Quantify the compound by comparing the integrated peak area to a standard curve prepared from a purified this compound standard of known concentrations.

Antifungal Bioassay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the purified this compound against a target fungal pathogen.

Materials:

-

Purified this compound

-

Target fungal pathogen (e.g., Fusarium solani)

-

Sterile 96-well microtiter plates

-

Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

-

Fungal spore suspension, adjusted to a final concentration of 1 x 10⁵ spores/mL

-

DMSO (for dissolving this compound)

-

Spectrophotometer (plate reader)

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution using the liquid growth medium to achieve a range of desired final concentrations (e.g., 500 µg/mL down to ~1 µg/mL). Ensure the final DMSO concentration in all wells is low (<1%) and consistent.

-

Controls: Prepare the following control wells:

-

Positive Control: Medium + fungal spores (no this compound).

-

Negative Control: Medium only (no spores).

-

Solvent Control: Medium + fungal spores + DMSO (at the same concentration as test wells).

-

-

Inoculation: Add the fungal spore suspension to all wells except the negative control.

-

Incubation: Cover the plate and incubate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours, or until robust growth is visible in the positive control well.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus (assessed visually or by measuring absorbance at 600 nm).

Conclusion and Future Directions

This compound stands as a critical, multi-functional molecule in the defense strategy of solanaceous plants. Its roles as both a direct antimicrobial agent and a precursor to other potent phytoalexins highlight its importance in plant-pathogen interactions. The detailed protocols provided herein offer a robust framework for its study, enabling further research into its precise molecular targets and regulatory networks. Future research should focus on elucidating the specific enzymes and transcription factors that can be targeted to enhance this compound production, a key step toward developing crops with durable, broad-spectrum disease resistance. Furthermore, its efficacy as a natural antimicrobial warrants investigation for applications in agriculture and medicine, potentially offering a biodegradable and effective alternative to synthetic fungicides.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides [frontiersin.org]

- 4. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosyntesis from this compound of the phytoalexin rishitin potato. Implicit role of this compound as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. cetjournal.it [cetjournal.it]

An In-depth Technical Guide on the Natural Sources and Occurrence of Solavetivone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for the phytoalexin solavetivone. The information presented is intended to support research and development efforts related to this bioactive sesquiterpenoid.

Natural Sources and Occurrence

This compound is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, particularly microbial infection. Its occurrence is primarily documented in species belonging to the Solanaceae family.

Key Natural Sources:

-

Potato (Solanum tuberosum): this compound is a known phytoalexin in potato tubers, where its production is induced by elicitors such as fungi or wounding.[1][2] It is a key intermediate in the biosynthesis of other major potato phytoalexins like rishitin and lubimin.[1][3][4]

-

Tomato (Solanum lycopersicum): Similar to potatoes, tomatoes produce this compound in response to pathogen attack.[1][2]

-

Egyptian Henbane (Hyoscyamus muticus): This plant is a significant source of this compound, particularly in its hairy root cultures, where production can be enhanced through elicitation.[5]

-

Other Solanaceous Plants: The presence of this compound has also been noted in other members of the Solanaceae family, including eggplant (Solanum melongena) and Solanum indicum.[6][7]

-

Fungal Sources: this compound has been identified in certain fungi, such as Boeremia exigua and Boeremia foveata, indicating its presence beyond the plant kingdom.[6] One study identified this compound in the fungal endophyte Fusarium sp. isolated from Solanum mauritianum.[8]

Quantitative Data on this compound Occurrence

While the presence of this compound in the aforementioned sources is well-established, specific quantitative data on its concentration in plant tissues or fungal cultures is limited in publicly available literature. Most studies focus on the qualitative identification or relative changes in its abundance upon elicitation. The following table summarizes the known sources and factors influencing this compound production.

| Natural Source | Tissue/Culture Type | Inducing Factor(s) | Observed Effect on this compound Levels | Reference(s) |

| Plants | ||||

| Solanum tuberosum (Potato) | Tubers | Fungal infection, wounding, elicitors (e.g., arachidonic acid, cell wall fragments) | Production is induced. Precursor to rishitin and lubimin. | [1][2][3][4] |

| Solanum lycopersicum (Tomato) | Fruits, Stems | Fungal infection (e.g., Fusarium oxysporum) | Production is induced. | [1][2] |

| Hyoscyamus muticus (Egyptian Henbane) | Hairy root cultures | Fungal elicitors | Production is induced and can be enhanced. | [5] |

| Solanum indicum | Not specified | Not specified | Reported as a natural source. | [6] |

| Solanum melongena (Eggplant) | Not specified | Not specified | Reported as a natural source. | [7] |

| Fungi | ||||

| Boeremia exigua | Mycelium/Culture | Not applicable | Reported as a natural source. | [6] |

| Boeremia foveata | Mycelium/Culture | Not applicable | Reported as a natural source. | [6] |

| Fusarium sp. (endophyte from Solanum mauritianum) | Mycelium/Culture | Not applicable | Identified in crude extract. | [8] |

Biosynthesis of this compound

The biosynthesis of this compound is a well-characterized pathway within the broader sesquiterpenoid metabolism in solanaceous plants. The pathway originates from the central isoprenoid precursor, farnesyl diphosphate (FPP).

Biosynthetic Pathway

The conversion of FPP to this compound involves a two-step enzymatic process:

-

Cyclization: Farnesyl diphosphate is first cyclized to form the bicyclic intermediate, premnaspirodiene. This reaction is catalyzed by premnaspirodiene synthase (HPS) .

-

Oxidation: The subsequent oxidation of premnaspirodiene at the C2 position yields this compound. This step is mediated by a cytochrome P450 enzyme, premnaspirodiene oxygenase (HPO) .[1]

In plants like potato and tomato, this compound serves as a precursor for the synthesis of other phytoalexins, including lubimin, oxylubimin, and rishitin.[1][3][4]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant and fungal matrices. These protocols are generalized from established methods for sesquiterpenoid analysis.

Extraction of this compound

Objective: To extract this compound from biological samples for subsequent analysis.

Materials:

-

Plant tissue (e.g., potato tuber discs, tomato fruit tissue) or fungal mycelium

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Ethyl acetate

-

Cyclohexane

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

For plant tissues, excise a known weight of the sample (e.g., 1-5 grams). If the tissue was treated with an elicitor, ensure to collect the treated area.

-

For fungal cultures, separate the mycelium from the liquid medium by filtration.

-

-

Homogenization:

-

Immediately freeze the sample in liquid nitrogen to quench metabolic activity.

-

Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

-

Solvent Extraction:

-

Transfer the powdered sample to a suitable flask.

-

Add an appropriate volume of extraction solvent. A mixture of cyclohexane and ethyl acetate (1:1, v/v) is recommended for the less polar this compound.[8] For a more general extraction of sesquiterpenoids, pure ethyl acetate can also be used. A sample-to-solvent ratio of 1:10 (w/v) is a good starting point.

-

Agitate the mixture on a shaker at room temperature for a prolonged period (e.g., 2-12 hours) to ensure thorough extraction.

-

-

Phase Separation and Drying:

-

Centrifuge the mixture to pellet the solid debris.

-

Carefully decant the supernatant (the organic extract).

-

Pass the supernatant through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

-

Concentration:

-

Concentrate the dried extract to a smaller volume or to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: Increase at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

Hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification. Key ions for this compound (C15H22O, MW: 218.33) would include the molecular ion (m/z 218) and characteristic fragment ions.

-

Procedure:

-

Calibration: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to generate a calibration curve.

-

Sample Analysis: Inject an aliquot (e.g., 1 µL) of the re-dissolved extract into the GC-MS system.

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, comparing it to the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound.

References

- 1. Metabolomic Fingerprinting of Potato Cultivars Differing in Susceptibility to Spongospora subterranea f. sp. subterranea Root Infection [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Metabolomic Profiling of Compatible and Incompatible Interactions Between Potato and Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetically engineered hairy root cultures of Hyoscyamus senecionis and H. muticus: ploidy as a promising parameter in the metabolic engineering of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive metabolite profiling of Solanum tuberosum L. (potato) leaves by HPLC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Solavetivone as a Precursor to Rishitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway converting solavetivone into rishitin, a crucial phytoalexin in the defense mechanisms of solanaceous plants. The document details the established biochemical steps, summarizes key experimental findings, provides comprehensive experimental protocols, and visualizes the core concepts through signaling and workflow diagrams.

Introduction to Rishitin and its Biosynthesis

Rishitin is a bicyclic norsesquiterpenoid phytoalexin, an antimicrobial compound synthesized by plants in response to pathogen attack or abiotic stress. Primarily found in species of the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), rishitin plays a critical role in conferring resistance against a broad spectrum of pathogens, including the late blight oomycete Phytophthora infestans.

The biosynthesis of rishitin is a complex process involving multiple enzymatic steps. A key segment of this pathway, established through extensive isotope labeling and metabolic studies, is the conversion of the spirovetivane sesquiterpenoid, this compound, into rishitin. This conversion proceeds through a series of intermediates, establishing this compound as a direct precursor.[1][2][3] Understanding this pathway is essential for developing strategies to enhance disease resistance in crops and for exploring the pharmacological potential of these natural compounds.

The Biosynthetic Pathway: From this compound to Rishitin

The conversion of this compound to rishitin is a multi-step process involving the intermediates lubimin and oxylubimin.[1][2] While the sequence of these intermediates has been firmly established through precursor feeding experiments, the specific enzymes catalyzing each transformation remain largely uncharacterized in the scientific literature.[3]

The established biosynthetic sequence is as follows:

-

This compound is converted to Lubimin .

-

Lubimin is subsequently hydroxylated to form Oxylubimin .

-

Finally, Oxylubimin undergoes further transformation to yield Rishitin .

This pathway is a critical branch of the sesquiterpenoid phytoalexin synthesis in potatoes and tomatoes.[1][3]

Data Presentation: Precursor Transformation Studies

Quantitative data detailing the specific conversion rates and yields for each step of the this compound-to-rishitin pathway are not extensively reported in the literature. However, the pathway's validity is strongly supported by deuterium-labeling experiments. In these studies, isotopically labeled this compound was administered to potato tuber tissue, and the subsequent incorporation of the label into the downstream metabolites was tracked. The table below summarizes the seminal findings from these precursor feeding studies.

| Precursor Administered | Metabolites Detected | Experimental System | Key Finding | Reference |

| (±)-[8,8-²H₂]this compound | [²H₂]Lubimin, [²H₂]Oxylubimin, [²H₂]Rishitin | Aged Potato Tuber Slices | Successfully established the biosynthetic sequence from this compound to rishitin via lubimin and oxylubimin. | [2] |

Experimental Protocols

The study of the this compound-to-rishitin pathway relies on a combination of phytoalexin elicitation, extraction, and advanced analytical techniques. The following sections provide detailed methodologies for key experiments.

Protocol for Phytoalexin Elicitation in Potato Tubers

This protocol describes the induction of phytoalexin biosynthesis in potato tuber tissue using a fungal elicitor.

-

Tuber Preparation: Select healthy, disease-free potato tubers (S. tuberosum). Thoroughly wash the tubers with tap water, followed by a rinse with distilled water. Surface sterilize by immersing in 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and finally rinse three times with sterile distilled water.

-

Slicing: Under aseptic conditions (e.g., in a laminar flow hood), cut the tubers into uniform slices of approximately 1 cm thickness.[4]

-

Elicitor Preparation: Prepare an elicitor solution from fungal cell walls, such as Hyphal Wall Components (HWC) from Phytophthora infestans or from autoclaved mycelia of Fusarium solani.[1][5] The concentration will need to be optimized but is typically in the range of 50-100 µg/mL.

-

Incubation: Place the tuber slices in sterile petri dishes containing moistened filter paper to maintain humidity. Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each slice. Seal the dishes with paraffin film.

-

Induction Period: Incubate the treated slices in the dark at a controlled temperature (e.g., 20-25°C) for 48-96 hours to allow for the accumulation of phytoalexins.[1][5]

Protocol for Phytoalexin Extraction from Potato Tissue

This protocol outlines a robust method for extracting sesquiterpenoid phytoalexins from elicited potato tuber tissue.

-

Sample Collection: After the incubation period, collect the elicited tissue. This may be the entire slice or a specific area (e.g., the top 2-3 mm) where phytoalexin concentration is highest. Record the fresh weight of the tissue.

-

Homogenization: Place the tissue in a mortar and pestle with liquid nitrogen and grind to a fine powder. Transfer the frozen powder to a suitable tube.

-

Solvent Extraction: Add an extraction solvent, such as an 80:20 (v/v) methanol-water mixture or a 70:30 (v/v) acetone-water mixture, at a ratio of 10 mL of solvent per gram of fresh tissue.[6]

-

Sonication & Centrifugation: Vortex the mixture vigorously and then place it in an ultrasonic bath for 30 minutes at room temperature.[6][7] Following sonication, centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid debris.[6]

-

Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

-

Re-extraction: To ensure complete recovery, repeat the extraction process (steps 3-5) on the pellet at least two more times. Combine all supernatants.

-

Concentration: Evaporate the solvent from the combined supernatants using a rotary evaporator under vacuum at a temperature not exceeding 40°C.

-

Reconstitution: Dissolve the dried residue in a small, precise volume (e.g., 1-2 mL) of methanol or ethyl acetate for subsequent analysis.[6]

Protocol for GC-MS Analysis of Phytoalexins

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the qualitative and quantitative analysis of this compound, rishitin, and their intermediates.

-

Sample Preparation: Filter the reconstituted extract through a 0.22 µm syringe filter into a GC vial.

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards (if available) and with published library spectra.[1][8] Quantification can be performed by creating a calibration curve with known concentrations of purified standards.

References

- 1. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosyntesis from this compound of the phytoalexin rishitin potato. Implicit role of this compound as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Profiling beneficial phytochemicals in a potato somatic hybrid for tuber peels processing: phenolic acids and anthocyanins composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Genetic Blueprint of Solavetivone Biosynthesis in Tomato: A Technical Guide

For Immediate Release

A deep dive into the genetic and biochemical underpinnings of solavetivone production in Solanum lycopersicum offers a comprehensive resource for researchers in plant science and drug discovery. This technical guide elucidates the identification of the putative this compound gene cluster, detailing the key enzymes, their kinetics, and the experimental protocols necessary for their characterization.

This compound, a sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants, including tomato (Solanum lycopersicum). Its antimicrobial and antifungal properties make it a compound of significant interest for agricultural and pharmaceutical applications. This guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway in tomato, with a focus on the genetic organization and functional characterization of the key enzymes involved.

The this compound Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of this compound from the ubiquitous precursor farnesyl diphosphate (FPP) is a concise and efficient pathway mediated by two key enzymes: a sesquiterpene synthase and a cytochrome P450 monooxygenase.

-

Premnaspirodiene Synthase (PS) : This enzyme catalyzes the initial step, converting FPP into the bicyclic hydrocarbon intermediate, premnaspirodiene.

-

Premnaspirodiene Oxygenase (PO) : A cytochrome P450 enzyme, likely belonging to the CYP71D family, which hydroxylates premnaspirodiene to form this compound.

While a physically clustered arrangement of the genes encoding these two enzymes has been identified for other secondary metabolites in tomato, direct evidence for a this compound-specific gene cluster in Solanum lycopersicum is still emerging. However, co-expression analyses and the common occurrence of gene clusters for specialized metabolic pathways in plants strongly suggest a functional linkage and potential genomic proximity of the premnaspirodiene synthase and oxygenase genes.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the enzymes of the this compound biosynthetic pathway. It is important to note that some of the detailed kinetic data has been characterized from the homologous enzymes in Hyoscyamus muticus, a closely related solanaceous species, and is presented here as a valuable reference.

Table 1: Genomic Location of Putative this compound Biosynthesis Genes in Tomato (Solanum lycopersicum)

| Gene | Putative Function | Chromosome | Locus ID (Sol Genomics Network) |

| SlPS | Premnaspirodiene Synthase | Undetermined | To be confirmed |

| SlPO | Premnaspirodiene Oxygenase (CYP71D homolog) | Undetermined | To be confirmed |

Table 2: Enzyme Kinetic Parameters for this compound Biosynthesis

| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Premnaspirodiene Oxygenase (HPO from H. muticus) | Premnaspirodiene | Solavetivol | 7.4 ± 1.2 | 0.04 ± 0.001 | 5,405 | [1] |

| Premnaspirodiene Oxygenase (HPO from H. muticus) | 5-epi-aristolochene | 2β-hydroxy-5-epi-aristolochene | 3.3 ± 0.3 | 0.002 ± 0.0001 | 606 | [1] |

Note: Data for the tomato-specific premnaspirodiene synthase is not yet available in published literature.

Table 3: Elicitor-Induced Gene Expression of this compound Biosynthesis Genes in Tomato

| Gene | Elicitor | Tissue | Fold Change (vs. Control) | Time Point |

| SlPS | Fungal elicitors (e.g., Botrytis cinerea) | Cell Suspension Culture / Leaves | Data to be determined | 24h, 48h |

| SlPO | Fungal elicitors (e.g., Botrytis cinerea) | Cell Suspension Culture / Leaves | Data to be determined | 24h, 48h |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the this compound gene cluster and its encoded enzymes in tomato.

Cloning of Premnaspirodiene Synthase (PS) and Premnaspirodiene Oxygenase (PO) cDNAs from Tomato

Objective: To isolate the full-length coding sequences of the candidate genes from an elicited tomato tissue source.

Methodology:

-

Elicitation of Tomato Tissues: Treat tomato cell suspension cultures or young leaves with a fungal elicitor (e.g., cell wall fragments from Botrytis cinerea) or methyl jasmonate to induce the expression of defense-related genes.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the elicited tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen). Synthesize first-strand cDNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.

-

PCR Amplification: Design degenerate primers based on conserved regions of known sesquiterpene synthases and CYP71D family members from other solanaceous plants. Perform PCR using the synthesized cDNA as a template.

-

RACE (Rapid Amplification of cDNA Ends): Use the partial sequences obtained to design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequences.

-

Cloning and Sequencing: Clone the full-length PCR products into a suitable vector (e.g., pGEM-T Easy, Promega) and sequence to verify the complete coding sequence.

Heterologous Expression and Purification of Recombinant Proteins

Objective: To produce active recombinant PS and PO enzymes for functional characterization.

Methodology for Premnaspirodiene Synthase (PS):

-

Expression Vector Construction: Subclone the full-length coding sequence of SlPS into an E. coli expression vector (e.g., pET-28a(+)) with an N-terminal His-tag.

-

Protein Expression: Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

-

Purification: Lyse the bacterial cells and purify the His-tagged protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

Methodology for Premnaspirodiene Oxygenase (PO):

-

Yeast Expression System: Subclone the full-length coding sequence of SlPO into a yeast expression vector (e.g., pYES-DEST52). Co-express with a cytochrome P450 reductase (CPR) from a suitable plant source (e.g., Arabidopsis thaliana) to ensure electron transfer.

-

Microsome Isolation: Grow the transformed yeast cells and induce protein expression with galactose. Harvest the cells and prepare microsomal fractions by differential centrifugation.[2]

-

Protein Quantification: Determine the concentration of the expressed P450 in the microsomal fraction using CO-difference spectroscopy.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetic parameters of the recombinant PS and PO.

Methodology for Premnaspirodiene Synthase (PS):

-

Reaction Mixture: Set up a reaction containing the purified recombinant PS, FPP as the substrate, and a suitable buffer (e.g., Tris-HCl with MgCl₂).

-

Product Extraction: After incubation, extract the hydrocarbon products with an organic solvent (e.g., hexane).

-

GC-MS Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify premnaspirodiene based on its mass spectrum and retention time compared to a standard (if available).

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the concentration of FPP and measuring the initial reaction velocity.

Methodology for Premnaspirodiene Oxygenase (PO):

-

Reaction Mixture: Set up a reaction containing the microsomal fraction with the recombinant PO and CPR, premnaspirodiene as the substrate, and an NADPH regenerating system in a suitable buffer.[1]

-

Product Extraction: After incubation, extract the products with an organic solvent (e.g., ethyl acetate).

-

GC-MS Analysis: Analyze the extracted products by GC-MS to identify this compound and any intermediates.

-

Kinetic Analysis: Determine the kinetic parameters by varying the concentration of premnaspirodiene and measuring the formation of this compound.[1]

Metabolite Profiling of this compound in Tomato Tissues

Objective: To quantify the accumulation of this compound in tomato tissues after elicitation.

Methodology:

-

Sample Preparation: Harvest elicited and control tomato tissues at various time points. Freeze-dry and grind the tissues to a fine powder.

-

Extraction: Extract the metabolites with a suitable organic solvent (e.g., methanol or ethyl acetate).

-

GC-MS Analysis: Derivatize the extracts if necessary and analyze by GC-MS. Use a known concentration of an internal standard for quantification. Develop a calibration curve with an authentic this compound standard.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: The two-step enzymatic pathway for this compound biosynthesis in tomato.

Caption: A streamlined workflow for the identification and functional characterization of this compound biosynthetic genes.

Caption: The proposed functional advantages of a this compound gene cluster in tomato.

References

Solavetivone's Function in Induced Systemic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Induced Systemic Resistance (ISR) is a state of enhanced defensive capacity in plants, triggered by specific environmental stimuli, leading to broad-spectrum disease resistance. A key component of this heightened defense is the production of antimicrobial compounds, including phytoalexins. Solavetivone, a sesquiterpenoid phytoalexin found in solanaceous plants like potato and tomato, plays a significant role in local defense against pathogens. This technical guide delves into the function of this compound within the context of ISR, detailing its biosynthetic origins, the signaling pathways that govern its production, and the experimental methodologies used to study its role. While direct quantitative data on this compound's specific contribution to the systemic nature of ISR is limited, this paper synthesizes the current understanding of phytoalexin involvement in ISR to provide a comprehensive overview for research and development professionals.

Introduction to this compound and Induced Systemic Resistance

Plants have evolved sophisticated defense mechanisms to protect themselves from a myriad of pathogens. One such mechanism is the production of phytoalexins, which are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate at the site of infection[1][2]. This compound is a notable sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as potato and tomato, in response to pathogen attack[3][4]. Its biosynthesis is a component of the plant's active defense strategy[3].

Induced Systemic Resistance (ISR) is a distinct plant defense pathway that provides broad-spectrum and long-lasting protection against pathogens[5]. Unlike Systemic Acquired Resistance (SAR), which is typically dependent on salicylic acid (SA), ISR is mediated by jasmonic acid (JA) and ethylene (ET) signaling pathways[6][7]. ISR is often initiated by non-pathogenic, root-associated microbes and results in a "primed" state, where the plant can mount a faster and stronger defense response upon subsequent pathogen challenge[5]. This response includes the reinforcement of cell walls and the synthesis of defense-related compounds like phytoalexins[5][6].

Biosynthesis and Role of this compound

This compound is synthesized via the acetate-mevalonate pathway, with Farnesyl diphosphate (FPP) serving as a key precursor for numerous sesquiterpenoid phytoalexins[1]. In potato and tomato, FPP is converted to this compound, which can then be a precursor to other phytoalexins like rishitin and lubimin[3][8]. Due to their toxicity to both the pathogen and the host plant, the production and degradation of these compounds are tightly regulated[3][4].

dot

Caption: Simplified biosynthesis pathway of this compound and related phytoalexins.

The primary function of this compound, like other phytoalexins, is to act as an antimicrobial agent, inhibiting the growth and development of invading fungal and bacterial pathogens[1]. Its accumulation at the infection site creates a toxic environment for the pathogen, thereby limiting the spread of the disease[1].

This compound's Inferred Role in the ISR Signaling Pathway

The ISR pathway is initiated by the recognition of microbe-associated molecular patterns (MAMPs) from beneficial microbes by the plant's root cells. This recognition triggers a signaling cascade that is primarily dependent on the plant hormones jasmonic acid (JA) and ethylene (ET)[6][7]. This signal is then transmitted systemically throughout the plant.

While phytoalexins are a characteristic component of local defense responses, their synthesis can be potentiated in distal tissues as part of the ISR mechanism[5]. In this "primed" state, upon pathogen attack, the plant can more rapidly and robustly induce defense responses, including the synthesis of phytoalexins like this compound[5]. Although the ISR pathway itself, in the absence of a pathogen, does not typically lead to a massive accumulation of phytoalexins, it prepares the plant for a more efficient defense[6]. The JA signaling pathway, central to ISR, is known to activate transcription factors that regulate the expression of genes involved in the biosynthesis of secondary metabolites, including terpenoids like this compound[9][10][11].

dot

Caption: General signaling pathway of ISR leading to enhanced defense.

Quantitative Data on ISR and Phytoalexin Induction

| Inducing Agent | Host Plant | Challenging Pathogen | Observed Effect | Quantitative Measurement | Reference |

| Pseudomonas fluorescens WCS417r | Arabidopsis | Xanthomonas campestris pv. armoraciae | Reduced disease incidence | Symptom reduction | [12] |

| Pseudomonas fluorescens WCS417r | Arabidopsis | Turnip crinkle virus (TCV) | Failed to suppress disease development | N/A | [13] |

| 2,6-dichloroisonicotinic acid (INA) (SAR inducer) | Arabidopsis | Turnip crinkle virus (TCV) | Suppression of symptoms and virus accumulation | 40% symptom suppression | [12][13] |

| Pseudomonas fluorescens WCS417r | Arabidopsis (mutant pad3-1) | Alternaria brassicicola | Reduced disease severity | Significant shift in disease severity classes | [14] |

| Methyl jasmonate (MeJA) | Arabidopsis (mutant pad3-1) | Alternaria brassicicola | Reduced disease severity and lesion development | Significant shift in disease severity classes | [14] |

Experimental Protocols

Investigating the role of this compound in ISR involves a multi-step experimental approach. Below are detailed methodologies for key experiments.

Induction of ISR

-

Microbial Inoculum Preparation:

-

Culture a known ISR-inducing bacterium (e.g., Pseudomonas fluorescens WCS417r) in a suitable liquid medium (e.g., King's B medium) overnight at 28°C with shaking.

-

Harvest bacterial cells by centrifugation, wash with sterile water or a buffer (e.g., 10 mM MgSO4), and resuspend to a final density of 10^8 colony-forming units (CFU)/mL.

-

-

Plant Treatment:

-

Grow host plants (e.g., tomato or potato seedlings) in sterilized soil or a hydroponic system.

-

For soil-grown plants, drench the soil with the bacterial suspension. For hydroponic systems, add the bacterial suspension to the nutrient solution.

-

Maintain control plants treated with sterile water or buffer.

-

Allow a period of 2-4 weeks for ISR to be established throughout the plant.

-

Pathogen Challenge Assays

-

Pathogen Culture:

-

Culture the desired pathogen (e.g., a fungal pathogen like Fusarium solani or a bacterial pathogen like Ralstonia solanacearum) on an appropriate solid medium (e.g., Potato Dextrose Agar for fungi).

-

Prepare a spore suspension (for fungi) or a bacterial cell suspension (for bacteria) in sterile water and adjust the concentration to a predetermined level (e.g., 10^6 spores/mL).

-

-

Inoculation of Plants:

-

Inoculate the distal leaves (or other tissues) of both ISR-induced and control plants.

-

Inoculation methods can include spray inoculation, drop inoculation onto a small wound, or infiltration into the leaf apoplast using a needleless syringe.

-

-

Disease Assessment:

-

Incubate the plants under conditions conducive to disease development (e.g., high humidity).

-

Assess disease severity at regular intervals by measuring lesion size, counting the number of lesions, or using a disease rating scale.

-

Pathogen growth can be quantified by re-isolating the pathogen from infected tissues and determining CFU or by using molecular techniques like quantitative PCR (qPCR) to measure pathogen DNA.

-

This compound Extraction and Quantification

-

Sample Collection:

-

Harvest leaf or tuber tissue from both ISR-induced and control plants at different time points after pathogen challenge.

-

Immediately freeze the samples in liquid nitrogen and store at -80°C until extraction.

-

-

Extraction:

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with an organic solvent such as methanol, ethanol, or a mixture of chloroform and methanol.

-

Vortex the mixture and then centrifuge to pellet the solid debris.

-

Collect the supernatant containing the phytoalexins.

-

The extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

-

Quantification:

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration of this compound by creating a standard curve with known concentrations of the pure compound.

-

dot

Caption: Workflow for studying this compound's role in ISR.

Conclusion and Future Directions

This compound is an important phytoalexin involved in the defense of solanaceous plants against pathogens. Within the framework of Induced Systemic Resistance, its synthesis is likely a key component of the enhanced defensive capacity of primed plants. The ISR pathway, mediated by jasmonic acid and ethylene, primes the plant for a more rapid and robust activation of defense mechanisms, including the production of antimicrobial compounds like this compound at the site of pathogen attack.

For researchers and professionals in drug development, understanding these pathways is crucial for developing novel plant activators that can stimulate a plant's innate immunity. Future research should focus on quantifying the specific contribution of this compound to the overall ISR response in distal tissues. Furthermore, elucidating the precise regulatory links between the JA/ET signaling cascade and the activation of this compound biosynthetic genes will provide more specific targets for the development of compounds that can enhance plant resilience to disease. The use of metabolomic and transcriptomic approaches in ISR-induced and pathogen-challenged plants will be invaluable in dissecting these complex interactions.

References

- 1. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and this compound via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induced Systemic Resistance (ISR) Against Pathogens in the Context of Induced Plant Defences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. symbio.co.uk [symbio.co.uk]

- 7. Plant-induced systemic resistance - Wikipedia [en.wikipedia.org]

- 8. Biosyntesis from this compound of the phytoalexin rishitin potato. Implicit role of this compound as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Solavetivone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solavetivone is a naturally occurring sesquiterpenoid phytoalexin, primarily found in solanaceous plants such as potatoes (Solanum tuberosum) and tobacco. As a key component of the plant's defense mechanism against pathogens, this compound has garnered significant interest within the scientific community. Its antimicrobial and anti-inflammatory properties suggest potential applications in drug development and agricultural biotechnology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological signaling pathways.

Chemical and Physical Properties

This compound, with the IUPAC name (2R,5S,10R)-6,10-dimethyl-2-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-one, is a bicyclic spiro compound. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₂O | --INVALID-LINK-- |

| Molecular Weight | 218.34 g/mol | --INVALID-LINK-- |

| CAS Number | 54878-25-0 | --INVALID-LINK-- |

| Appearance | Crystalline solid | General knowledge |

| Melting Point | Not experimentally determined in reviewed literature. | |

| Boiling Point | 321.4 °C (Predicted) | |

| Density | 0.96 g/cm³ (Predicted) | |

| Vapor Pressure | 0.0003 mmHg at 25°C (Predicted) | |

| logP | 3.90 (Predicted) | |

| Solubility | No quantitative data available in reviewed literature. Generally soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, the isopropenyl group, and the protons on the spirocyclic ring system. Key signals would include those for the vinyl protons of the isopropenyl group and the proton adjacent to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum would display 15 distinct signals, including a characteristic downfield signal for the carbonyl carbon (C=O) typically in the range of 190-220 ppm. Signals for the sp² hybridized carbons of the double bonds would appear in the 100-150 ppm region, while the sp³ hybridized carbons of the ring system would be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-2850 | C-H stretch (alkane) |

| ~1670 | C=O stretch (α,β-unsaturated ketone) |

| ~1640 | C=C stretch (alkene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 218, corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a sesquiterpenoid ketone. Key fragmentation pathways likely involve the loss of the isopropenyl group and cleavage of the spirocyclic ring system. A common fragment observed is at m/z 219.1763 [M+H]⁺ in ESI⁺ mode.[1]

Experimental Protocols

Extraction and Purification of this compound from Potato Tubers

This protocol is a generalized procedure for the extraction and purification of sesquiterpenoid phytoalexins from potato tubers and can be adapted for the specific isolation of this compound.

Materials:

-

Potato tubers

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

Workflow Diagram:

Procedure:

-

Homogenization: Fresh potato tubers are washed, peeled, and homogenized in a blender.

-

Extraction: The homogenate is extracted with methanol at room temperature with constant stirring for 24 hours. The mixture is then filtered to remove solid debris.

-

Concentration: The methanol extract is concentrated under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: The concentrated aqueous extract is partitioned against ethyl acetate. The ethyl acetate layer, containing the less polar compounds including this compound, is collected.

-

Drying: The ethyl acetate phase is dried over anhydrous sodium sulfate and then concentrated to yield the crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pooling and Final Concentration: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory and antimicrobial activities. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α.

Several natural compounds are known to inhibit the NF-κB pathway. It is proposed that this compound exerts its anti-inflammatory effects through a similar mechanism, likely by inhibiting the IKK complex, thereby preventing IκB phosphorylation and degradation. This action would ultimately block NF-κB nuclear translocation and the subsequent expression of pro-inflammatory cytokines.

Proposed Signaling Pathway Diagram:

Conclusion

This compound is a promising natural product with significant biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with methodologies for its extraction and purification. The elucidation of its spectral characteristics and the proposed mechanism of its anti-inflammatory action via the NF-κB pathway offer a solid foundation for future research and development. Further studies are warranted to fully characterize its pharmacological potential and to explore its applications in medicine and agriculture.

References

Solavetivone: A Key Phytoalexin in Plant Defense Against Nematodes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses by damaging a wide array of crops. In response to pathogen attacks, including those from nematodes, plants have evolved sophisticated defense mechanisms. A crucial component of this defense is the production of specialized secondary metabolites known as phytoalexins. Solavetivone, a sesquiterpenoid phytoalexin primarily found in Solanaceous plants like potato and tobacco, has emerged as a significant player in the intricate interactions between plants and nematodes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant-nematode interactions, focusing on its biosynthesis, mechanism of action, and the signaling pathways it influences. This document is intended for researchers, scientists, and professionals in drug development seeking to explore novel strategies for nematode control.

Chemical Profile and Biosynthesis of this compound

This compound is a bicyclic sesquiterpenoid ketone with the chemical formula C₁₅H₂₂O[1][2][3]. Its production in plants is induced by various biotic and abiotic stresses, including nematode infection.

The biosynthesis of this compound originates from the mevalonate pathway in the cytoplasm, starting with the precursor farnesyl diphosphate (FPP)[4][5]. Two key enzymes, premnaspirodiene synthase and a cytochrome P450 monooxygenase, catalyze the conversion of FPP into this compound[4]. The upregulation of genes encoding these enzymes is a hallmark of the plant's defense response to nematode attack.